molecular formula C10H15N3O2 B2594829 3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one CAS No. 2320820-69-5

3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one

Cat. No.: B2594829
CAS No.: 2320820-69-5
M. Wt: 209.249
InChI Key: LNQGIWKLISRJCS-UHFFFAOYSA-N
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Description

3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with an oxazepane moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor like 3-methylpyrimidine, various functional groups can be introduced through substitution reactions.

    Oxazepane Ring Formation: The oxazepane ring can be formed by cyclization reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the methyl group or the oxazepane ring.

    Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.

    Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-methylpyrimidin-4(3H)-one: Lacks the oxazepane ring.

    6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one: Lacks the methyl group.

Uniqueness

The presence of both the methyl group and the oxazepane ring in 3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

IUPAC Name

3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-12-8-11-9(7-10(12)14)13-3-2-5-15-6-4-13/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQGIWKLISRJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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